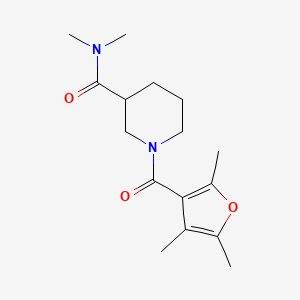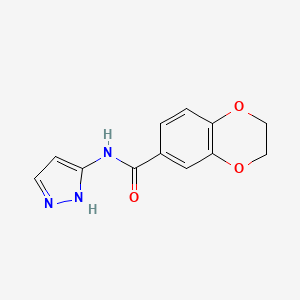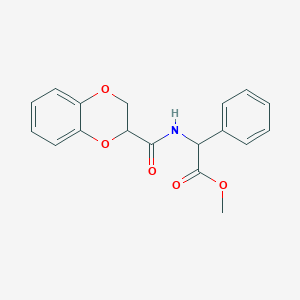![molecular formula C12H17ClN2O B7572282 N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine, also known as JNJ-40411813, is a novel and selective antagonist for the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The orexin 2 receptor subtype has been identified as a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.
Mechanism of Action
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine is a selective antagonist for the orexin 2 receptor. Orexin receptors are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. By blocking the orexin 2 receptor, N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine can modulate these physiological processes.
Biochemical and Physiological Effects:
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been shown to increase slow-wave sleep and decrease rapid-eye-movement sleep in rats. It has also been found to increase wakefulness and reduce sleep latency in dogs. In addition, it has been shown to reduce food intake and body weight in obese mice.
Advantages and Limitations for Lab Experiments
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has several advantages for lab experiments. It is a selective antagonist for the orexin 2 receptor, which allows for specific modulation of this receptor subtype. It has also been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, there are some limitations to its use. It has only been studied in preclinical models, and its effects in humans are not yet known. In addition, it may have off-target effects on other receptors, which could complicate interpretation of results.
Future Directions
There are several future directions for research on N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine. One potential application is in the treatment of sleep disorders, such as insomnia and narcolepsy. Further studies are needed to determine its efficacy and safety in humans. Another potential application is in the treatment of obesity, as it has been shown to reduce food intake and body weight in preclinical models. Future studies could investigate its effects on energy expenditure and metabolic parameters. Finally, there is potential for N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine to be used as a tool compound for studying the role of the orexin 2 receptor in various physiological processes.
Synthesis Methods
The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been described in a patent by Janssen Pharmaceutica. The synthesis involves the reaction of 2-chloro-3-pyridinemethanol with 2-methyltetrahydrofuran in the presence of a base to form the oxolane ring. The resulting intermediate is then reacted with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of a reducing agent to form the final product.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine has been studied for its potential therapeutic effects in various preclinical models. It has been shown to improve sleep quality and increase wakefulness in rats and dogs. In addition, it has been found to reduce food intake and body weight in obese mice. These findings suggest that N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine may have potential therapeutic applications for sleep disorders and obesity.
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(9-11-5-3-7-16-11)8-10-4-2-6-14-12(10)13/h2,4,6,11H,3,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDDZNARCAPBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)CC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)
